molecular formula C12H21FN2O2 B15232039 tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B15232039
M. Wt: 244.31 g/mol
InChI Key: DJZCKCRECJQVKX-UHFFFAOYSA-N
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Description

tert-Butyl 9-fluoro-2,6-diazaspiro[35]nonane-6-carboxylate is a chemical compound with the molecular formula C12H21FN2O2 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a fluorinated ketone under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, making it an attractive scaffold for drug design. The compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-5-4-9(13)12(8-15)6-14-7-12/h9,14H,4-8H2,1-3H3

InChI Key

DJZCKCRECJQVKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)F

Origin of Product

United States

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